6-Methyl-1-heptanol

Description

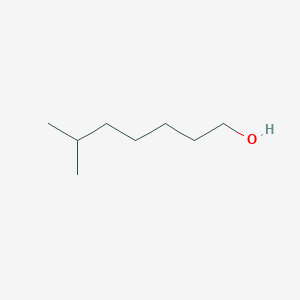

6-methylheptan-1-ol is a primary alcohol that is heptane which is substituted by a methyl group at position 6 and a hydroxy group at position 1. It has a role as a mammalian metabolite. It is a primary alcohol and a volatile organic compound.

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872375 | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C7-9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJF7D6C38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NS757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptanol: Core Chemical Properties, Synthesis, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1-heptanol (CAS: 1653-40-3), a branched-chain primary alcohol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis pathways, characteristic reactivity, and modern analytical protocols pertinent to this compound. While its primary applications are currently concentrated in the fragrance and materials industries, its properties as a lipophilic alcohol present potential, yet underexplored, opportunities as a solvent, excipient, or synthetic building block in pharmaceutical contexts. This guide emphasizes the causality behind methodological choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Molecular Identity

This compound is an eight-carbon primary alcohol, structurally defined by a heptane backbone with a methyl group at the sixth position and a terminal hydroxyl group.[1][2] This branched structure imparts distinct physical properties, such as a lower melting point and viscosity compared to its straight-chain isomer, n-octanol. While not extensively studied for high-level biological activity, it is recognized as a volatile organic compound and has been identified as a minor component in natural sources like beaver castoreum and certain plants, suggesting potential roles in chemical signaling.[1][3] Its primary utility lies in its function as a fragrance component, a specialty solvent, and a chemical intermediate in the synthesis of plasticizers and surfactants.[1][4]

-

IUPAC Name: 6-methylheptan-1-ol[1]

-

Molecular Formula: C₈H₁₈O[6]

-

Molecular Weight: 130.23 g/mol [6]

-

Chemical Structure:

-

SMILES: CC(C)CCCCCO[1]

-

InChIKey: BWDBEAQIHAEVLV-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its behavior in both chemical reactions and physical formulations. These properties are summarized in the table below. The compound's low water solubility and moderate octanol-water partition coefficient (LogP) are characteristic of a lipophilic alcohol, suggesting its utility in non-aqueous systems or as a modifier in lipid-based formulations.[1]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid with a faint, pleasant odor | [1][3][7] |

| Boiling Point | 187 - 188 °C (460.15 K) | [1][5] |

| Melting Point | -106 °C | [5] |

| Density | 0.817 - 0.832 g/cm³ at 20-25 °C | [1] |

| Solubility in Water | 640 mg/L at 25 °C (Poorly soluble) | [1] |

| Solubility (Organic) | Soluble in ethanol, diethyl ether | [1][2] |

| Flash Point | 82 °C (180 °F) (Open cup) | [1][3] |

| Refractive Index (n²⁵/D) | 1.425 - 1.426 | [5] |

| Vapor Density | 4.5 (Air = 1) | [1] |

| LogP (Octanol/Water) | 2.7 - 2.8 | [1][5] |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method is often dictated by the availability of starting materials, desired scale, and required purity. Two common lab-scale syntheses are detailed below, originating from the corresponding carboxylic acid or a suitable alkyl halide.

Synthesis via Reduction of 6-Methylheptanoic Acid

This is a robust and high-yielding method for producing primary alcohols. The carboxylic acid is reduced using a powerful hydride-donating agent.

Causality: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[8][9] Weaker reducing agents like sodium borohydride (NaBH₄) are ineffective because the carboxylate anion, formed by the deprotonation of the acidic proton by the hydride reagent, is resonance-stabilized and thus less electrophilic.[2][6] LAH is a sufficiently powerful nucleophile to reduce this stabilized intermediate.[9] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.[10]

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Reagent Charging: Add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether to the flask.

-

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 6-methylheptanoic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled LAH suspension via the dropping funnel over 1 hour. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LAH by the sequential, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% (w/v) aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LAH used. This procedure is critical for safety and results in a granular, filterable precipitate of aluminum salts.

-

Work-up: Stir the resulting mixture for 30 minutes, then filter the aluminum salts through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under vacuum to yield a colorless liquid.

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for C-C bond formation. To synthesize a primary alcohol like this compound, the corresponding Grignard reagent is reacted with formaldehyde.[11][12]

Causality: The Grignard reagent, in this case, 5-methylhexylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup is required to protonate the intermediate alkoxide, yielding the final primary alcohol.[13] Formaldehyde is the only aldehyde that yields a primary alcohol via this method.[12]

-

Grignard Formation: In a flame-dried, inert-atmosphere flask, prepare the Grignard reagent by adding a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq). Initiate the reaction if necessary (e.g., with a crystal of iodine). Reflux the mixture for 1-2 hours after initiation to ensure complete formation of the reagent.

-

Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of anhydrous formaldehyde (1.2 eq), typically generated by the thermal depolymerization of paraformaldehyde, in anhydrous diethyl ether dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Caption: Key laboratory-scale synthesis routes to this compound.

Chemical Reactivity and Derivatization

As a primary alcohol, this compound undergoes characteristic reactions at its hydroxyl group, primarily esterification and oxidation. These reactions are crucial for its use as a chemical intermediate.

Fischer-Speier Esterification

This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14][15]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group.[15] The reaction is an equilibrium process. To drive it towards the ester product, one of the reactants (usually the alcohol) is used in excess, or the water byproduct is removed as it forms, often via a Dean-Stark apparatus.

Oxidation

The oxidation of this compound can yield either the corresponding aldehyde (6-methylheptanal) or carboxylic acid (6-methylheptanoic acid), depending on the choice of oxidizing agent and reaction conditions.

Causality:

-

To Aldehyde: Milder, anhydrous conditions are required to prevent over-oxidation. Reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂) are effective for this transformation.

-

To Carboxylic Acid: Stronger oxidizing agents in aqueous media, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent, CrO₃/H₂SO₄), will oxidize the primary alcohol completely to the carboxylic acid. The reaction proceeds through the aldehyde intermediate, which is rapidly hydrated and further oxidized.

Sources

- 1. Buy this compound | 26952-21-6 [smolecule.com]

- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. azom.com [azom.com]

- 4. gneebio.com [gneebio.com]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. orgosolver.com [orgosolver.com]

- 7. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jackwestin.com [jackwestin.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fischer Esterification [organic-chemistry.org]

physical properties of 6-Methyl-1-heptanol

An In-depth Technical Guide to the Physical Properties of 6-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a primary alcohol with applications ranging from fragrance and flavoring to its use as a chemical intermediate and solvent.[1][2] Its branched-chain structure imparts specific physical and chemical properties that are critical for its application in various scientific and industrial fields. This guide provides a comprehensive overview of the core , supported by experimental data and established scientific principles. It is intended to serve as a technical resource for professionals in research and development who require a detailed understanding of this compound for its effective application.

Chemical Identity and Structure

This compound is an aliphatic alcohol characterized by a seven-carbon chain with a methyl group at the 6th position and a primary hydroxyl group at the 1st position.[1] This structure is fundamental to its physical behavior, including its moderate polarity, solubility characteristics, and boiling point.

-

IUPAC Name : 6-methylheptan-1-ol[1]

Core Physicochemical Properties

The physical properties of a compound are dictated by its intermolecular forces. As a primary alcohol, this compound can engage in hydrogen bonding via its hydroxyl group, while its eight-carbon aliphatic chain contributes significant van der Waals forces.

Tabulated Physical Data

The following table summarizes the key quantitative , compiled from various authoritative sources.

| Property | Value | Unit | Source(s) |

| Appearance | Clear, colorless liquid/oil | - | [5][6][7] |

| Odor | Faint, pleasant, mild | - | [1][5] |

| Boiling Point | 187 - 189 | °C | [6][7][8] |

| Melting Point | -106 | °C | [2][7][8] |

| Density | 0.8175 - 0.832 | g/mL | [1][2][7][8] |

| Refractive Index (n₂₀/D) | ~1.426 | - | [7][8] |

| Flash Point | 71.1 - 82 | °C | [1][6] |

| Vapor Pressure | 0.284 - 1.03 | mmHg @ 25°C | [1][6] |

| Water Solubility | 640 - 647 | mg/L @ 25°C | [1][6] |

| logP (Octanol/Water) | 2.72 - 2.8 | - | [1][2][6] |

Discussion of Properties

-

Boiling and Melting Points : The relatively high boiling point compared to alkanes of similar molecular weight is a direct consequence of hydrogen bonding. The branched structure slightly lowers the boiling point compared to its linear isomer, 1-octanol, due to reduced surface area for van der Waals interactions. The very low melting point is characteristic of a branched alkane chain, which disrupts efficient crystal lattice packing.[2][7][8]

-

Solubility : The molecule exhibits dual characteristics. The hydroxyl group allows for some solubility in polar solvents like water and full miscibility with other alcohols.[2][6][7] However, the long, nonpolar eight-carbon chain dominates, rendering it poorly soluble in water but highly soluble in nonpolar organic solvents like ether and chloroform.[1][2][7] The experimental water solubility of ~640 mg/L quantifies this limited miscibility.[6]

-

Density : With a density less than 1.0 g/mL, it is less dense than water.[1]

-

logP : The octanol-water partition coefficient (logP) value of ~2.7-2.8 indicates a strong preference for the nonpolar (octanol) phase over the polar (aqueous) phase, classifying it as a lipophilic compound.[1][2][6] This is a critical parameter in drug development for predicting membrane permeability and bioavailability.

Spectral Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural confirmation of this compound.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the terminal methyl groups, the methylene groups along the chain (with distinct chemical shifts for the one adjacent to the hydroxyl group), and the methine proton at the branch point.

-

¹³C NMR : The carbon NMR spectrum for this compound shows eight distinct signals, confirming the presence of all carbon atoms in the molecule. Key chemical shifts include: δ 66.8 (C1, adjacent to the hydroxyl group), 38.8 (C5), 30.5 (C2), 28.9 (C4), 23.9 (C3), 22.9 (C6), and 18.1/13.8/10.9 for the methyl carbons.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed just below 3000 cm⁻¹. An FT-IR spectrum shows notable peaks at 2930 cm⁻¹ (C-H stretch) and 1720 cm⁻¹ (likely an overtone or impurity, as no carbonyl is present).[9]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 130 may be weak or absent. Common fragments would include the loss of water (M-18), loss of an ethyl group (M-29), and cleavage at the branch point. GC-MS is a standard method for its analysis.[10]

Experimental Protocols

Trustworthy experimental design is paramount. The following sections describe generalized, yet standard, workflows for the synthesis, purification, and analysis of primary alcohols like this compound.

Synthesis and Purification Workflow

A common and reliable method for synthesizing a primary alcohol like this compound is through the hydroboration-oxidation of the corresponding terminal alkene (6-methyl-1-heptene). This anti-Markovnikov addition ensures the hydroxyl group is placed at the terminal carbon.

Protocol: Hydroboration-Oxidation of 6-Methyl-1-heptene

-

Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-heptene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.

-

Hydroboration : Cool the solution to 0°C in an ice bath. Add borane-THF complex (BH₃·THF) dropwise via the dropping funnel. The causality here is critical: the borane adds across the double bond, with the boron atom adding to the less sterically hindered terminal carbon.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or GC analysis of an aliquot.

-

Oxidation : Cool the mixture back to 0°C. Cautiously add a solution of aqueous sodium hydroxide (NaOH), followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). This step replaces the boron atom with a hydroxyl group, yielding the primary alcohol with retention of stereochemistry.

-

Workup : After the oxidation is complete, separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic byproducts.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude alcohol is then purified by fractional distillation under reduced pressure to obtain pure this compound. The reduced pressure is necessary to prevent decomposition at the normal boiling point.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity and confirming the identity of a volatile compound like this compound.

Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the purified this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

-

Instrument Setup : Use a GC equipped with a nonpolar capillary column (e.g., DB-5ms or HP-5ms), which separates compounds based on boiling point. Set the injector temperature to ~250°C and the transfer line to ~280°C.

-

GC Oven Program : Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of any residual starting material, solvents, or byproducts from the main product peak.

-

Injection : Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition : The separated compounds elute from the column and enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. Acquire mass spectra across a range of m/z 40-400.

-

Data Analysis :

-

Purity : Integrate the area of the peak corresponding to this compound and compare it to the total area of all peaks in the chromatogram to determine percentage purity.

-

Identity : Compare the acquired mass spectrum of the main peak to a reference library (e.g., NIST, Wiley). A high match factor confirms the compound's identity.[3]

-

Caption: Standard Workflow for GC-MS Analysis.

Safety and Handling

As a chemical entity, this compound requires appropriate handling procedures to ensure laboratory safety.

-

Hazards : It is classified as an irritant to the eyes, skin, and respiratory system.[2][11] It is also a combustible liquid with a flash point above 70°C.[1][6]

-

Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, nitrile gloves, and a lab coat when handling.[1][11]

-

Handling : Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][12] Keep away from open flames, sparks, and other ignition sources.[12][13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][7][12]

Conclusion

This compound possesses a well-defined set of physical properties derived from its branched primary alcohol structure. Its moderate polarity, lipophilicity, and specific thermal characteristics are critical to its function as a solvent, fragrance component, and synthetic building block. The analytical and synthetic protocols outlined in this guide represent standard, validated methodologies that ensure the reliable use and characterization of this compound. A thorough understanding of these properties is essential for its effective and safe application in research and development.

References

-

The Good Scents Company. (n.d.). This compound, 1653-40-3. Retrieved from [Link]

-

ChemBK. (2024, April 10). 6-methylheptan-1-ol. [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Heptanol, 6-methyl- - Substance Details. In Substance Registry Services (SRS). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). Retrieved from [Link]

-

Supporting Information for "Ternary deep eutectic solvents for esterification of 2- methylpropenoic acid with alcohols". (n.d.). Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Isooctan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. John Wiley & Sons, Inc. [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. [Link]

-

ChemSynthesis. (2025, May 20). This compound. [Link]

-

Automated Topology Builder (ATB). (n.d.). This compound | C8H18O | MD Topology | NMR | X-Ray. [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 26952-21-6 [smolecule.com]

- 2. 6-Methylheptanol | 1653-40-3 [chemicalbook.com]

- 3. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 1653-40-3 [thegoodscentscompany.com]

- 7. chembk.com [chembk.com]

- 8. This compound [stenutz.eu]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 6-Methyl-1-heptanol for Research and Development Professionals

This guide provides an in-depth analysis of 6-Methyl-1-heptanol, a primary alcohol with significant applications as a chemical intermediate and fragrance component. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, grounding all claims in authoritative scientific data.

Core Molecular and Physical Properties

This compound, also known as 6-methylheptan-1-ol, is an eight-carbon aliphatic alcohol.[][2] Its structure consists of a heptane backbone with a methyl group at the sixth carbon and a terminal hydroxyl group, classifying it as a primary alcohol.[2][3] This structure dictates its physical properties, such as its moderate polarity, low water solubility, and characteristic mild odor.[3][4]

Key Identifiers and Molecular Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and material specification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [][5][6][7] |

| Molecular Weight | 130.23 g/mol | [][4][6][8] |

| IUPAC Name | 6-methylheptan-1-ol | [][3] |

| CAS Registry Number | 1653-40-3 | [5][6][7] |

| SMILES | CC(C)CCCCCO | [][3] |

| InChIKey | BWDBEAQIHAEVLV-UHFFFAOYSA-N | [][5][7] |

Molecular Structure Visualization

The branched-chain structure of this compound is a key determinant of its physical properties, including its boiling point and viscosity, compared to its straight-chain isomer, 1-octanol.

Caption: Molecular structure of this compound (C₈H₁₈O).

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Faint, pleasant, mild | [3][4] |

| Boiling Point | ~188 °C (367 °F) at 760 mmHg | [3] |

| Flash Point | ~82 °C (180 °F) (Open cup) | [3][4] |

| Density | 0.817 - 0.832 g/cm³ at 20-25°C | [3][9][10] |

| Solubility in Water | 640 mg/L at 25 °C (poorly soluble) | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [3] |

| Refractive Index | ~1.425 at 25 °C | [4] |

| Vapor Density | 4.5 (Air = 1) | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through established organic chemistry pathways. The choice of method often depends on the desired purity, scale, and economic viability.

Key Synthesis Routes:

-

Reduction of 6-Methylheptanoic Acid: This is a classic and reliable laboratory-scale method. The corresponding carboxylic acid is reduced to the primary alcohol.[3] The choice of reducing agent is critical; powerful hydrides like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride are generally ineffective at reducing carboxylic acids.

-

Hydroformylation of Olefins: On an industrial scale, the hydroformylation (or "oxo process") of branched heptenes is a common route.[3] This involves reacting the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (often cobalt or rhodium-based) to form an aldehyde, which is subsequently hydrogenated to the alcohol. This process allows for the large-scale, cost-effective production of various isomeric octanols.

-

Grignard Reaction: A Grignard reagent, such as 5-methylhexylmagnesium bromide, can be reacted with formaldehyde to yield this compound.[3] While effective, this method is often reserved for smaller-scale syntheses due to the cost and handling requirements of organometallic reagents.

Illustrative Synthesis Workflow: Reduction of Carboxylic Acid

The following diagram illustrates the straightforward reduction of 6-methylheptanoic acid, a fundamental transformation in organic synthesis.

Caption: Workflow for the synthesis of this compound via reduction.

Applications in Scientific and Industrial Contexts

While not a common active pharmaceutical ingredient, this compound serves as a valuable building block and functional material in several fields.

-

Chemical Intermediate: Its primary industrial application is as a precursor in the synthesis of other compounds.[3] It is used to produce plasticizers, such as phthalates, and surfactants. The branched structure of the alcohol influences the properties (e.g., flexibility, viscosity) of the resulting esters.

-

Fragrance and Flavor Industry: Due to its mild, pleasant odor, it is utilized as a scent component in various consumer products.[2][3]

-

Solvent: Its moderate polarity and liquid state at room temperature make it a suitable solvent for certain chemical processes.[3]

-

Natural Occurrence and Research: this compound has been identified as a minor component in natural substances, including castoreum (a secretion from beavers) and tobacco leaves.[3][11] This natural presence suggests potential, though largely unexplored, roles in chemical ecology and plant biology that could be avenues for future research.[3]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Verifying the purity of this compound is critical for any research or development application. GC-MS is the definitive method for this, providing both separation of volatile components and their structural identification.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution by dissolving 10 mg of the this compound sample in 10 mL of a high-purity solvent like dichloromethane or hexane.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Transfer 1 mL of the stock solution into a 2 mL GC vial.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. The non-polar stationary phase separates compounds primarily based on boiling point.

-

Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C. A high split ratio prevents column overloading.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Parameters:

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 m/z.

-

-

-

Data Analysis and Interpretation:

-

The retention time of the major peak should correspond to that of a certified this compound standard.

-

The mass spectrum of the major peak should be compared against a reference library (e.g., NIST). The spectrum should exhibit a characteristic fragmentation pattern, including the molecular ion peak (if visible) and other key fragments.

-

Purity is calculated based on the peak area percentage: (Area of this compound Peak / Total Area of All Peaks) * 100%.

-

Identify any impurity peaks by analyzing their mass spectra against the library. Common impurities may include isomers or residual starting materials from synthesis.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Identification:

-

Physical Hazard: Combustible liquid (H227).

-

Health Hazards:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[12][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools when handling large quantities.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13][14]

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water and soap.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

-